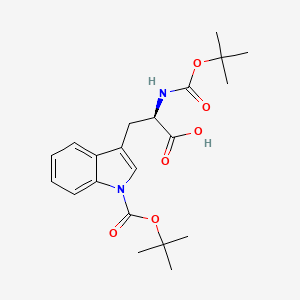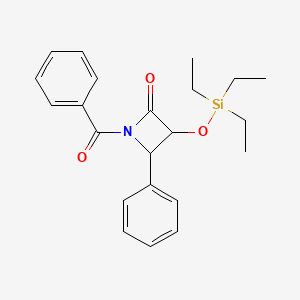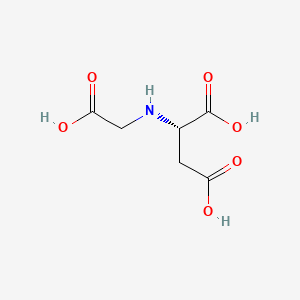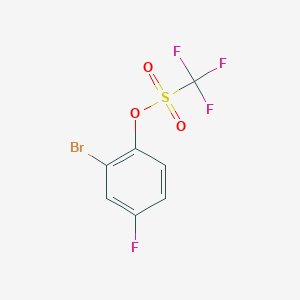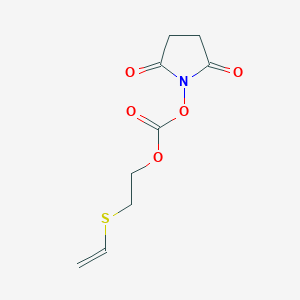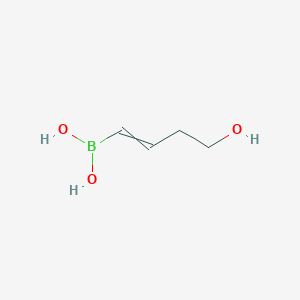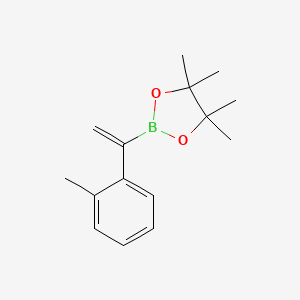![molecular formula C18H21ClN3O6S- B13404536 (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final purification. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions.
Functional group introduction: Aminoethylsulfanyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions.
Final purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules.
Biology
It may have potential as a biochemical probe due to its functional groups.
Medicine
The compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The compound’s mechanism of action would depend on its interaction with biological targets. For example, it could inhibit an enzyme by binding to its active site, or it could act as an agonist or antagonist at a receptor.
類似化合物との比較
Similar Compounds
Penicillin derivatives: Similar bicyclic structures with different functional groups.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.
特性
分子式 |
C18H21ClN3O6S- |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.ClH/c1-9(22)13-14-12(8-10-2-4-11(5-3-10)21(26)27)16(28-7-6-19)15(18(24)25)20(14)17(13)23;/h2-5,9,12-14,22H,6-8,19H2,1H3,(H,24,25);1H/p-1/t9-,12?,13-,14+;/m1./s1 |
InChIキー |
ROSKEHHJMGEKIA-WPCYKVHZSA-M |
異性体SMILES |
C[C@H]([C@@H]1[C@@H]2C(C(=C(N2C1=O)C(=O)[O-])SCCN)CC3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
正規SMILES |
CC(C1C2C(C(=C(N2C1=O)C(=O)[O-])SCCN)CC3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


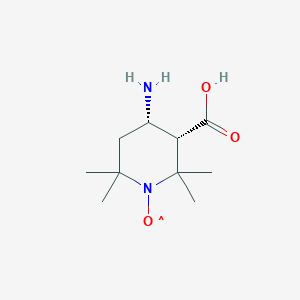
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)

